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molecular formula C11H9ClN2O B8331054 6-Chloro-2-isopropenyl-3H-quinazolin-4-one

6-Chloro-2-isopropenyl-3H-quinazolin-4-one

Cat. No. B8331054
M. Wt: 220.65 g/mol
InChI Key: MOXVKGQQGUSNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053441B2

Procedure details

5-Chloro-2-(2-methyl-acryloylamino)-benzamide (1.5 mmoL) in EtOH (10 mL) was treated with ammonia hydroxide (˜3.0 mmoL) at 80° C. for 4 h. The reaction was then cooled down and the solvent was removed. The reaction mixture was then partitioned between DCM and water. The organic layer was washed with sat. NH4Cl, brine, dried over anhydrous Na2SO4, filtered, concentrated and purified by silica gel column chromatography to afford the title compound as a white solid.
Name
5-Chloro-2-(2-methyl-acryloylamino)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonia hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:11][C:12](=O)[C:13]([CH3:15])=[CH2:14])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8].[OH-].N>CCO>[Cl:1][C:2]1[CH:10]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:11]=[C:12]([C:13]([CH3:15])=[CH2:14])[NH:9][C:7]2=[O:8] |f:1.2|

Inputs

Step One
Name
5-Chloro-2-(2-methyl-acryloylamino)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)N)C1)NC(C(=C)C)=O
Name
ammonia hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].N
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled down
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between DCM and water
WASH
Type
WASH
Details
The organic layer was washed with sat. NH4Cl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(NC(=NC2=CC1)C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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